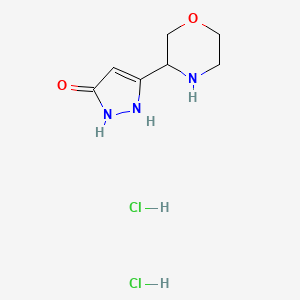

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Description

Properties

Molecular Formula |

C7H13Cl2N3O2 |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

5-morpholin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride |

InChI |

InChI=1S/C7H11N3O2.2ClH/c11-7-3-5(9-10-7)6-4-12-2-1-8-6;;/h3,6,8H,1-2,4H2,(H2,9,10,11);2*1H |

InChI Key |

VIFARYHCIRGYSM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC(=O)NN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Route Based on Hydrazine and 1,3-Dicarbonyl Compounds

Step 1: Formation of Pyrazolone Core

The initial step involves cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, such as ethyl acetoacetate or similar substrates, to produce the pyrazolone nucleus.

- Reaction Conditions: Acidic or neutral medium, reflux temperature (~100°C).

- Reagents: Hydrazine hydrate or substituted hydrazines, 1,3-dicarbonyl compounds.

- Yield: Typically high (85-95%) under optimized conditions.

Step 2: Introduction of Morpholine Group

The pyrazolone intermediate reacts with a morpholine derivative, often via nucleophilic substitution or condensation, to introduce the morpholine moiety at the 5-position.

- Reaction Conditions: Basic medium, elevated temperature (50–110°C).

- Reagents: Morpholine, base (e.g., sodium hydride, potassium tert-butoxide).

- Outcome: Formation of the target compound with high regioselectivity.

Table 1: Summary of Key Reagents and Conditions

Route Using Acylation and Cyclization

Step 1: Synthesis of Acylated Hydrazine Derivative

Starting from N-(4-nitrophenyl)-3,3-bis-chlorine-2-oxo-piperidine, reduction with SnCl₂ or zinc powder yields a hydrazine derivative. This intermediate undergoes acylation with 5-bromovaleryl chloride to form an acyl hydrazine.

- Reaction Conditions: Reflux in suitable solvent (e.g., dichloromethane), presence of base (triethylamine).

- Yield: Approximately 70–85%.

Step 2: Cyclization to Pyrazolone

The acylated hydrazine reacts with cyclization agents (e.g., polyphosphoric acid) or under thermal conditions to form the pyrazolone ring.

Table 2: Summary of Synthetic Route via Acylation and Cyclization

Alternative Approaches

Other methods include:

- Trifluoromethylation of acetylenic ketones followed by hydrazine cyclization to form substituted pyrazoles, which can be further functionalized to incorporate morpholine.

- Multicomponent reactions involving hydrazines, aldehydes, and morpholine derivatives, offering rapid access to diverse analogs.

Reaction Scheme Summary

Hydrazine derivative + 1,3-dicarbonyl → Pyrazolone core

Pyrazolone + Morpholine → Target compound

Or, in the acylation route:

Hydrazine derivative + Acyl chloride → Acyl hydrazine

Acyl hydrazine + Cyclization agent → Pyrazolone

Pyrazolone + Morpholine → Final product

Notes on Optimization and Industrial Relevance

- Reaction Temperatures: Typically range from 50°C to 110°C to balance reaction rate and selectivity.

- Yield Optimization: Use of catalysts such as nano-ZnO or hypervalent iodine reagents can improve yields.

- Purification: Recrystallization from ethanol or acetic acid is standard for high purity.

- Industrial Suitability: Simplified routes with high yields and minimal byproducts are preferred for scale-up.

Chemical Reactions Analysis

Cyclocondensation with Hydrazine Derivatives

-

Reaction : Hydrazine reacts with α,β-unsaturated carbonyl precursors under acidic or basic conditions to form pyrazolines, which are subsequently dehydrated to yield the pyrazole core.

-

Conditions : Ethanol or methanol solvents, with temperatures ranging from 60–80°C.

Iron-Catalyzed Cyclization

-

Mechanism :

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions, particularly at the pyrazole ring’s reactive positions.

Sulfenylation with Arylsulfonyl Hydrazides

-

Reagents : Arylsulfonyl hydrazides (89a–r ) and β-ketonitriles (7a–x ) under N-iodosuccinimide (NIS) catalysis .

-

Products : 5-Amino-4-arylthio-3-aryl-1H-pyrazoles (e.g., 88a–h ) .

-

Selectivity : NIS ensures preferential formation of 1H-pyrazoles over 1-SO₂Ph derivatives .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Sulfenylation | NIS, arylsulfonyl hydrazides | 5-Amino-4-arylthio-3-aryl-1H-pyrazoles |

| Electrophilic Substitution | Halogens, alkylating agents | Halogenated or alkylated pyrazole derivatives |

Oxidation and Reduction

The pyrazole core and morpholine moiety participate in redox reactions:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Products : Pyrazole oxides or hydroxylated derivatives.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Dihydro-pyrazoles or morpholine ring-opened intermediates.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Acidic, 25–50°C | Oxidized pyrazole derivatives |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous, 0–25°C | Reduced pyrazole intermediates |

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions, leveraging its conjugated double bonds.

1,3-Dipolar Cycloaddition

-

Example : Reaction with ethyl α-diazoacetate (56 ) and phenylpropargyl (55 ) catalyzed by zinc triflate .

NIS-Catalyzed Sulfenylation

Key Research Findings

-

Iron-Catalyzed Pathways : Fe-complex intermediates enable efficient pyrazole formation via nitrene recyclization .

-

NIS Selectivity : NIS suppresses 1-SO₂Ph product formation, achieving >90% selectivity for 1H-pyrazoles .

-

Diazo-Based Cycloadditions : Ethyl diazoacetate reactions yield functionalized pyrazoles with high stereochemical control .

Scientific Research Applications

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects: The morpholine group in the target compound provides a rigid, oxygen-containing heterocycle, enhancing hydrogen-bonding capacity compared to the phenyl or aminomethyl groups in analogs . The dihydrochloride salt in the target compound improves aqueous solubility relative to neutral pyrazolone derivatives (e.g., 3-Chloro-1-phenyl-1H-pyrazol-5-ol) .

Synthetic Utility: 5-(Aminomethyl)-1-methyl-2-phenyl derivatives (e.g., CAS 2126178-11-6) are used as reference standards in pharmacological studies due to their stability . In contrast, the morpholin-3-yl variant is tailored for combinatorial chemistry, leveraging morpholine’s role in modulating pharmacokinetic properties .

Discontinued Analog: The discontinued 5-(2-aminoethyl) derivative (Ref: 10-F645233) highlights the importance of substituent selection; its shorter alkyl chain may reduce metabolic stability compared to morpholine-containing analogs .

Computational and Crystallographic Insights

- Programs like SHELXL and WinGX are critical for refining crystal structures of such compounds, particularly for analyzing dihydrochloride salt formation and hydrogen-bonding networks .

Research Findings and Limitations

- Pharmacological Data Gap: No direct bioactivity data for the target compound is available in the provided evidence. Comparisons rely on structural analogs.

- Commercial Availability: The target compound is actively marketed (Enamine Ltd.), while analogs like 5-(2-aminoethyl)-pyrazol-3-one are discontinued, reflecting demand for morpholine-based scaffolds .

Biological Activity

5-(Morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazole structure with a morpholine moiety, is known for potential applications in anti-inflammatory, analgesic, and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is , with a molecular weight of 242.10 g/mol. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds. For instance, the reaction of hydrazine with α,β-unsaturated carbonyl compounds can yield pyrazolines, which can be dehydrated to produce the desired pyrazole derivatives.

Anti-inflammatory Activity

Research indicates that 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride may interact with enzymes or receptors involved in inflammatory pathways. Studies have shown that it exhibits significant anti-inflammatory properties, potentially by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. In vitro studies have evaluated the compound against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it has shown cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective antiproliferative activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(Morpholin-4-yl)-5-(phenyl)-1H-pyrazole | Contains a phenyl group instead of morpholine | Exhibits strong anti-cancer properties |

| 4-(Morpholin-4-yl)-1H-pyrazole | Lacks the dihydro structure | Known for neuroprotective effects |

| 5-Arylpyrazoles | Substituted at the aryl position | Broad spectrum antibacterial activity |

| 6-(1-methylpyrazol-4-yl)-2-{3-[morpholin]} | Contains additional heterocycles | Potential use in treating central nervous system disorders |

The uniqueness of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride lies in its specific morpholine substitution and dihydro structure, contributing to its distinct pharmacological profile compared to other pyrazole derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Studies : In vivo models demonstrated that treatment with 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride resulted in reduced edema and inflammation markers compared to control groups .

- Anticancer Efficacy : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines with GI50 values ranging from low micromolar concentrations (e.g., GI50 = 3.79 µM for MCF7) indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling morpholine derivatives with pyrazolone precursors. Key steps include:

- Cooling and Solvent Selection : Reactions are performed under cooled conditions (e.g., –20 to –15°C) in solvents like dichloromethane or 1,4-dioxane to stabilize intermediates .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol) are standard for isolating the dihydrochloride salt .

- Critical Parameters : Extended reaction times (40–48 hours) and stoichiometric control of reagents like diazomethane ensure optimal cyclization and sulfonation .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to verify morpholine and pyrazolone ring integration.

- Chromatography : HPLC with UV detection to assess purity (>95% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., m/z matching C₈H₁₄Cl₂N₃O₂⁺) .

- Table : Key Analytical Parameters

| Technique | Target Signal/Value | Purpose |

|---|---|---|

| ¹H NMR | δ 3.6–3.8 (m, morpholine protons) | Ring conformation |

| HPLC | Retention time ~8.2 min | Purity assessment |

| HRMS | [M+H]⁺ = 264.0521 | Molecular formula validation |

Q. What are the standard protocols for handling and storing the compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation.

- Handling : Use glove boxes for moisture-sensitive steps (e.g., recrystallization) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .

- Data Feedback : Integrate experimental results (e.g., yields, byproducts) into computational models to refine activation energies and selectivity predictions .

Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield discrepancies .

- Impurity Tracking : Compare impurity profiles (e.g., bromo/chloro analogs) using reference standards (e.g., MM0421.04, MM0421.14) and adjust purification protocols accordingly .

Q. How are reaction kinetics and thermodynamics evaluated for scale-up feasibility?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

- Thermodynamic Stability : Assess thermal decomposition via TGA-DSC to ensure compatibility with industrial reactors .

Q. What advanced techniques address challenges in isolating stereoisomers or tautomeric forms?

- Methodological Answer :

- Chiral Chromatography : Use CSPs (chiral stationary phases) with hexane/ethanol gradients to separate enantiomers.

- Crystallography : Single-crystal X-ray diffraction to resolve tautomeric equilibria (e.g., keto-enol forms) .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity or material properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.